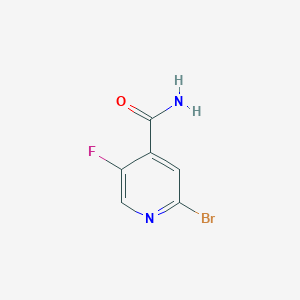

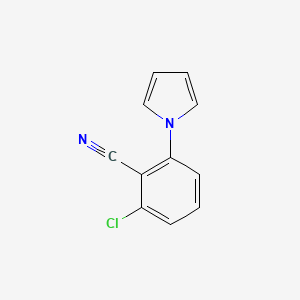

![molecular formula C16H14ClFO3 B2845009 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 309936-80-9](/img/structure/B2845009.png)

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde” is a chemical substance with the molecular formula C16H14ClFO3 and a molecular weight of 308.74 . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.74 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Transformations

A significant aspect of research on this compound involves innovative synthesis techniques and chemical transformations. The remote benzylic C(sp3)–H oxyfunctionalization catalyzed by Cu(OAc)2 showcases a method for transforming 2,6-disubstituted 4-cresols and similar compounds into aromatic carbonyl compounds, highlighting a straightforward, atom-economical, and environmentally benign approach for the functionalization of primary and secondary benzyl groups. This process is valuable for producing 4-hydroxybenzaldehydes and 4-hydroxyphenones, crucial in pharmaceutical applications (Jian-An Jiang et al., 2014).

Photocatalytic Oxidation

Research into the selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide (TiO2) highlights the potential for high conversion and selectivity in synthesizing aromatic aldehydes. This study emphasizes the role of surface complexes formed on TiO2 in facilitating these reactions, offering insights into the mechanism and enhancing the efficiency of photocatalytic oxidation processes (S. Higashimoto et al., 2009).

Anticancer Activity

The synthesis of fluorinated analogs of combretastatin A-4, utilizing fluorobenzaldehydes, demonstrates the relevance of such compounds in medicinal chemistry, especially in developing potent anticancer agents. The study not only provides a synthetic pathway but also evaluates the in vitro anticancer properties of these fluoro combretastatins, showing the impact of fluorination on biological activity (N. Lawrence et al., 2003).

Bioconversion and Environmental Applications

The study on the bioconversion potential of the fungus Bjerkandera adusta in producing novel halogenated aromatic compounds, including fluorinated derivatives, sheds light on the environmental and biotechnological implications of using microorganisms to synthesize complex chemical entities. This research illustrates the versatility of biological systems in creating halogenated compounds and their potential applications in various industries (F. R. Lauritsen & A. Lunding, 1998).

Advanced Materials and Polymer Synthesis

The development of bis-aldehyde monomers for synthesizing electrically conductive pristine polyazomethines showcases the application of such compounds in material science. These monomers, derived through the etherification of fluorobenzaldehyde, lead to polymers with improved physicochemical properties and electrical conductivities, highlighting their potential in electronic and optoelectronic devices (A. Hafeez et al., 2019).

Safety and Hazards

While specific safety data for this compound is not available in the search results, it’s generally recommended to handle laboratory chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural similarity to other benzyl and benzaldehyde compounds, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could affect the compound’s stability or its interactions with its targets .

Propiedades

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYITEQBQAXIMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)

![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)

![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844933.png)

![N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2844934.png)

![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)

![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)